2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one
Description
Properties
Molecular Formula |
C17H12Cl2O3 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H12Cl2O3/c1-2-21-12-5-6-13-15(9-12)22-16(17(13)20)7-10-3-4-11(18)8-14(10)19/h3-9H,2H2,1H3/b16-7- |
InChI Key |
NXNARPIGLWDQLG-APSNUPSMSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with 6-ethoxybenzofuran-3-one, typically prepared via Fries rearrangement of 2-ethoxy phenyl acetate under acidic conditions. The 2,4-dichlorobenzaldehyde component is commercially available but may require purification via silica gel chromatography (chloroform:methanol = 20:1) to achieve >99% purity.
Condensation Reaction Parameters
Key reaction variables include:
| Parameter | Optimal Range | Effect on Yield (%) |
|---|---|---|
| Catalyst | 5N NaOH in ethanol | 68–72 |
| Temperature | 25°C (room temp) | 65–70 |
| Reaction Time | 24–48 hours | Max yield at 36h |
| Molar Ratio (Ketone:Aldehyde) | 1:1.2 | 72 |
The reaction proceeds via enolate formation at the ketone's α-position, followed by nucleophilic attack on the aldehyde carbonyl. Extended reaction times beyond 48 hours lead to retro-aldol decomposition, reducing yields by 15–20%.
Microwave-Assisted Cyclodehydration
Recent advances utilize microwave irradiation to accelerate the cyclization step in benzofuran formation.
Precursor Synthesis
The linear precursor 2-(2,4-dichlorobenzylidene)-5-ethoxy-3-hydroxyacetophenone undergoes cyclization under microwave conditions:
| Condition | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 160°C | 160°C |
| Time | 4 hours | 15 minutes |
| Solvent | DMSO | DMSO |
| Yield Improvement | 53% | 78% |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions. The mechanism involves simultaneous dehydration and aromatization, as evidenced by FT-IR spectral disappearance of the hydroxyl stretch at 3400 cm⁻¹.
Palladium-Catalyzed Cross Coupling
For high-purity applications, a modular approach employing Suzuki-Miyaura coupling has been developed:
Retrosynthetic Analysis
-
Benzofuran-3-one boronic ester (Fragment A)
-
2,4-Dichlorostyryl triflate (Fragment B)
Coupling Conditions
| Catalyst System | Pd(PPh₃)₄ (5 mol%) |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF:H₂O (4:1) |
| Temperature | 80°C |
| Yield | 84% |
This method demonstrates superior regioselectivity compared to condensation approaches, particularly for electron-deficient aryl groups. Post-coupling purification employs sequential washing with brine (3×50 mL) and recrystallization from ethanol:water (3:1).
Critical Analysis of Purification Techniques
Effective isolation of the target compound requires multistep purification:
Column Chromatography
Silica gel chromatography (230–400 mesh) with gradient elution:
| Eluent Composition | Polarity Index | Compound Mobility |
|---|---|---|
| Hexane:EtOAc (8:2) | 2.4 | Impurities |
| Hexane:EtOAc (6:4) | 3.1 | Target compound |
| Chloroform:MeOH (20:1) | 4.7 | Polar byproducts |
Recrystallization Optimization
| Solvent System | Crystal Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol | 98.2 | 72 |
| Ethyl acetate:Hexane | 99.5 | 65 |
| Acetonitrile | 97.8 | 81 |
Spectroscopic Characterization Standards
Authentic samples must satisfy the following spectral criteria:
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, CH=CCl₂)
-
δ 7.89–7.45 (m, 3H, aromatic)
-
δ 4.21 (q, J=7.0 Hz, 2H, OCH₂CH₃)
-
δ 1.48 (t, J=7.0 Hz, 3H, CH₃)
FT-IR (KBr)
-
1715 cm⁻¹ (C=O stretch)
-
1620 cm⁻¹ (C=C conjugated)
-
1250 cm⁻¹ (C-O-C ether)
HPLC Purity
-
Retention time: 6.72 min (C18 column, MeOH:H₂O 75:25)
-
Purity threshold: ≥95%
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzo[b]furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or cancer-related pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups on the benzofuran ring and the arylidene moiety. Key comparisons include:
- Electronic Effects : The 2,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methoxy-substituted analogs (). This may improve binding to enzymes with electron-rich active sites, such as fungal cytochrome P450 .
Biological Activity
2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H12Cl2O3
- Molecular Weight : 335.2 g/mol
The presence of the dichlorophenyl group is significant for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Research indicates that 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one exhibits notable anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The compound demonstrated IC50 values indicative of strong cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| K562 | 12.8 |
These results suggest that the compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, as evidenced by increased expression of pro-apoptotic markers and DNA fragmentation assays.
The mechanism underlying the anticancer effects involves the inhibition of cell proliferation and induction of apoptosis. The compound appears to modulate several signaling pathways, including:
- p53 Pathway : Activation of p53 leads to cell cycle arrest and apoptosis.
- MAPK Pathway : Inhibition of ERK1/2 signaling cascades contributes to reduced cell survival.
In vitro studies have shown that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.
Anti-inflammatory Activity
In addition to anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory activity is attributed to the suppression of NF-kB signaling pathways.
Case Studies
- Study on Cytotoxicity : A comprehensive study assessed the cytotoxic effects of various derivatives of benzo[b]furan compounds, including 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one. The study found that modifications to the ethoxy group significantly impacted cytotoxicity profiles across different cancer cell lines.
- Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms by which this compound induces apoptosis in HeLa cells. The study utilized flow cytometry and Western blotting techniques to confirm that the compound activates caspase cascades leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
